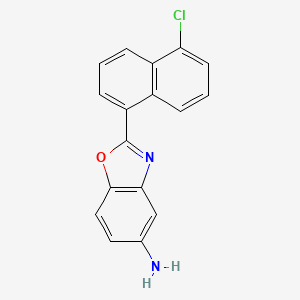
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
説明
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C17H11ClN2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The molecular formula of this compound is C17H11ClN2O, with a molecular weight of approximately 294.735 g/mol. The compound features a benzoxazole ring system that is known for its diverse biological properties, including antibacterial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClN2O |
| Molecular Weight | 294.735 g/mol |
| LogP | 5.4648 |
| PSA (Polar Surface Area) | 52.050 Ų |
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to the benzoxazole structure can inhibit the growth of breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others . The specific mechanisms through which this compound exerts its anticancer effects may involve:
- Inhibition of cell proliferation : This compound may interfere with the cell cycle or induce apoptosis in cancer cells.
- Targeting specific enzymes : The halogenated structure could enhance binding affinity to certain molecular targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been documented, with some compounds showing selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The biological activity of this compound may include:
- Mechanism of Action : It likely interacts with bacterial cell membranes or specific metabolic pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of chlorine atoms and the naphthalene moiety contribute to its lipophilicity and overall reactivity. Various studies have established that:
- Electron-donating or -withdrawing groups on the aromatic rings can significantly affect the compound's potency.
For example, compounds with electron-donating substituents often exhibit enhanced antibacterial activity compared to those with electron-withdrawing groups .
Case Studies
Several studies have investigated the biological effects of similar benzoxazole derivatives:
- Cytotoxicity Assays : A study demonstrated that derivatives showed varying levels of cytotoxicity against different cancer cell lines, indicating a strong correlation between structural modifications and biological efficacy .
- Antimicrobial Screening : Another study screened multiple benzoxazole derivatives for antimicrobial properties against standard bacterial strains, revealing that only a subset exhibited significant activity .
特性
IUPAC Name |
2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBKVVGZNIFKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353760 | |
| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443289-56-3 | |
| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













